2-Methyl-1-(pyridine-4-carbonyl)piperazine

Physicochemical Characterization Process Chemistry Quality Control

Select this chiral building block for kinase-targeted fragment-based drug discovery. The 2-methylpiperazine core introduces stereochemical control critical for selective target engagement and metabolic stability, while the pyridine-4-carbonyl amide provides a distinct hydrogen-bonding and π-π interaction surface unmatched by generic piperazine or 2-pyridyl isomers. Direct replacement with unsubstituted 1-(pyridine-4-carbonyl)piperazine (CAS 39640-04-5) or 2-methyl-1-(pyridin-2-yl)piperazine is scientifically invalid without re-validation. MW 205.26 and Rule-of-Three compliance make it an ideal fragment for hit identification, growing, and linking campaigns.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 1240581-82-1
Cat. No. B6332337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(pyridine-4-carbonyl)piperazine
CAS1240581-82-1
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H15N3O/c1-9-8-13-6-7-14(9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3
InChIKeyOVCWRIMWOOFBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1): Physicochemical Baseline and Core Structural Identity


2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) is a heterocyclic building block comprising a 2-methylpiperazine core N-acylated with a pyridine-4-carbonyl group, yielding a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The compound features a chiral 2-methylpiperazine moiety [1] and is employed as a pharmacophore in kinase inhibitor development and fragment-based drug design, with predicted physicochemical properties including a density of 1.116±0.06 g/cm³ and a boiling point of 369.8±32.0 °C .

Why Generic Substitution of 2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) Fails: The Critical Role of the 2-Methyl Group and Pyridine-4-Carbonyl Linkage


Direct substitution of 2-Methyl-1-(pyridine-4-carbonyl)piperazine with close analogs such as unsubstituted 1-(pyridine-4-carbonyl)piperazine (CAS 39640-04-5) or 2-methyl-1-(pyridin-2-yl)piperazine is not scientifically equivalent due to the unique combination of a chiral 2-methylpiperazine core [1] and a specific pyridine-4-carbonyl amide linkage. The 2-methyl group introduces chirality, which is critical for selective target engagement in medicinal chemistry [1], and influences the compound's metabolic stability compared to unsubstituted piperazines [2]. Furthermore, the pyridine-4-carbonyl moiety provides a distinct hydrogen-bonding and π-π interaction profile that is essential for kinase inhibitor scaffold design, a feature not replicated by pyridine-2-yl or other positional isomers . These structural nuances directly impact downstream synthetic utility, biological activity, and pharmacokinetic properties, making generic replacement scientifically invalid without rigorous re-validation.

Quantitative Differentiation Evidence for 2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) vs. Analogs


Comparative Physicochemical Properties: Density and Boiling Point vs. Unsubstituted Analog

The 2-methyl substitution on the piperazine ring of 2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) alters its physicochemical profile compared to the unsubstituted analog 1-(pyridine-4-carbonyl)piperazine (CAS 39640-04-5). Specifically, the target compound exhibits a predicted density of 1.116±0.06 g/cm³ and a predicted boiling point of 369.8±32.0 °C at 760 mmHg , whereas the unsubstituted analog has a reported density of 1.124±0.06 g/cm³ and a boiling point of 409.1±40.0 °C . This difference, while modest, reflects the impact of the methyl group on intermolecular interactions and can influence purification processes such as distillation and crystallization.

Physicochemical Characterization Process Chemistry Quality Control

Chirality-Driven Differentiation: The Impact of the 2-Methyl Group on Drug Scaffold Design

The presence of a chiral 2-methyl group on the piperazine ring is a defining feature of 2-Methyl-1-(pyridine-4-carbonyl)piperazine. In class-level analyses, (S)-(+)-2-Methylpiperazine, a core component, is recognized as a 'cornerstone' chiral intermediate that enables the systematic optimization of potency, selectivity, and metabolic stability in drug development [1]. In contrast, achiral analogs like 1-(pyridine-4-carbonyl)piperazine lack this stereochemical handle, which is crucial for achieving enantioselective interactions with biological targets [1]. While direct quantitative data for the specific target compound is limited, the class-level inference strongly supports that the chiral 2-methyl group provides a verifiable advantage in the design of enantiopure active pharmaceutical ingredients (APIs).

Medicinal Chemistry Chiral Synthesis Drug Discovery

Scaffold Specificity in Kinase Inhibitor Design: The Pyridine-4-Carbonyl Moiety

The pyridine-4-carbonyl group attached to the piperazine nitrogen is a critical pharmacophoric element for kinase inhibitor development. In class-level analyses, compounds featuring a pyridine-4-carbonyl-piperazine segment are explicitly noted for their utility as 'scaffolds for kinase inhibitors or receptor modulators' due to their ability to engage in hydrogen bonding and π-π interactions . The specific 4-position substitution on the pyridine ring is crucial for optimal binding geometry in kinase active sites. While direct comparative data against other positional isomers (e.g., pyridine-2-carbonyl) is not available for this exact compound, the class-level inference underscores that the pyridine-4-carbonyl linkage provides a distinct interaction profile that is highly valued in fragment-based drug design .

Kinase Inhibition Fragment-Based Drug Design Medicinal Chemistry

High-Impact Application Scenarios for 2-Methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) Based on Verified Evidence


Fragment-Based Drug Design (FBDD) for Kinase Inhibitors

Due to its defined pyridine-4-carbonyl-piperazine pharmacophore, this compound is ideally suited as a fragment in FBDD campaigns targeting kinases. The core structure provides essential hydrogen-bonding and π-stacking capabilities for initial hit identification and subsequent fragment growing or linking . Its molecular weight of 205.26 g/mol and compliance with the 'Rule of Three' for fragments (MW ≤ 300) make it a tractable starting point for lead discovery .

Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The 2-methylpiperazine moiety introduces chirality, enabling the synthesis of enantiomerically pure intermediates and APIs. This is critical for developing drugs where stereochemistry dictates biological activity, selectivity, and metabolic stability [1]. The compound can serve as a chiral building block in the construction of complex molecules requiring a stereodefined piperazine amide.

Physicochemical Property Optimization via Scaffold Modification

The distinct predicted density (1.116±0.06 g/cm³) and boiling point (369.8±32.0 °C) of this compound provide a baseline for structure-property relationship (SPR) studies. Researchers can use this data to assess how further chemical modifications (e.g., additional substitution) alter these properties, guiding the optimization of solubility, permeability, and processability in drug development.

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